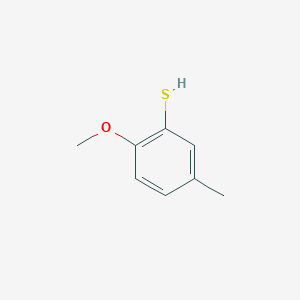

2-Methoxy-5-methylthiophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-5-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the thiol group is substituted with a methoxy group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its distinctive odor and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylthiophenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with methyl iodide in the presence of a base to form 2-methoxy-5-methylphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-5-methylthiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-methylthiophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to different molecular targets. These interactions can modulate biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxythiophenol

- 2-Methoxybenzenethiol

- Thioguaiacol

Comparison: 2-Methoxy-5-methylthiophenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other thiophenol derivatives. The specific positioning of these groups can affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets.

Biologische Aktivität

2-Methoxy-5-methylthiophenol, also known by its CAS number 83485-33-0, is a chemical compound with a unique thiophenol structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C9H10O2S

- Molecular Weight : 182.24 g/mol

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens were notably low.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | S. aureus, E. coli |

| Control Compound | 4 | Klebsiella pneumoniae |

This suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.

Cytotoxicity

While exhibiting antimicrobial properties, this compound also shows cytotoxic effects on certain mammalian cell lines. In vitro studies have indicated that at higher concentrations, the compound can induce apoptosis in human cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing a half-maximal inhibitory concentration (IC50) of approximately 25 µM against human breast cancer cells.

The mechanism underlying the biological activities of this compound is believed to involve its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could account for its anti-inflammatory properties.

- Reactive Oxygen Species (ROS) Scavenging : Similar to other methoxyphenols, it may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells.

- Apoptosis Induction : The cytotoxic effects are likely mediated through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

Several studies have explored the biological activity of related compounds, drawing parallels to this compound:

- Study on COX Inhibition : A comparative analysis of various methoxyphenols indicated that those with similar structures exhibited significant COX-2 inhibitory activity, correlating with reduced inflammation in animal models .

- Antioxidant Activity Assessment : Research utilizing DPPH radical scavenging assays demonstrated that compounds structurally related to this compound possess considerable antioxidant capabilities, which may contribute to their overall biological efficacy.

- Cytotoxicity Profiling : A systematic review highlighted the cytotoxic profiles of thiophenol derivatives, noting that while they can effectively target cancer cells, they also pose risks for normal cell lines at elevated concentrations .

Eigenschaften

IUPAC Name |

2-methoxy-5-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAYSOIPQBEGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.